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molecular formula C12H18ClN3O2 B8412248 2-Chloro-4-(N-butyl-N-ethylamino)-6-methyl-3-nitropyridine

2-Chloro-4-(N-butyl-N-ethylamino)-6-methyl-3-nitropyridine

Cat. No. B8412248
M. Wt: 271.74 g/mol
InChI Key: GAEUCCVBTLDLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107301

Procedure details

2,4-Dichloro-6-methyl-3-nitropyridine (1 g, 4.83 mmol), N-ethylbutylamine (0.75 mL, 5.55 mmol), and N,N-diisopropylethylamine (1 mL, 6 mmol) were stirred at 25° C. for 24 h and at reflux for 5 h. Then the mixture was stripped in vacuo and the residue was partitioned between EtOAc (75 mL), and water (50 mL). The organic layer was washed with water (30 mL), brine (30 mL), dried (MgSO4) and stripped in vacuo. The residue was chromatographed on silica gel (10%) EtOAc/hexanes eluent) to give the two regiomers 270 mg and 840 mg. The major regioisomer was characterized as the 4-adduct by nOe NMR experiments. minor: NMR (CDCl3) 6.56 (s, 1H), 3.30-3.42 (m, 4H), 2.38 (s, 3H), 1.49-1.59 (m, 2H), 1.23-1.35 (m, 2H), 1.15 (t, 3H, J=7.3 Hz), 0.92 (t, 3H, J=7.0 Hz); major: NMR (CDCl3) 6.52 (s, 1H), 3.28 (q, 2H, J=7.0), 3.18 (dd, 2H, J1 =7.3 Hz, J2 =8.1 Hz), 2.44 (s, 3H), 1.49-1.60 (m, 2H), 1.24-1.37 (m, 2H), 1.17 (t, 3H, J=7.3 Hz), 0.94 (t 3H, J=7.3 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[C:4]([CH3:12])[N:3]=1.[CH2:13]([NH:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH3:14].C(N(CC)C(C)C)(C)C>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([N:15]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:13][CH3:14])[CH:5]=[C:4]([CH3:12])[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)NCCCC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (75 mL), and water (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (10%) EtOAc/hexanes eluent)
CUSTOM
Type
CUSTOM
Details
to give the two regiomers 270 mg and 840 mg

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])N(CC)CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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